3-Bromo-6-chloro-5-iodopyrazin-2-amine

Description

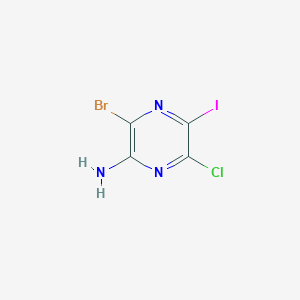

3-Bromo-6-chloro-5-iodopyrazin-2-amine (CAS: 1251941-18-0) is a halogenated pyrazine derivative with a multifunctional aromatic core. Its structure features bromine, chlorine, and iodine substituents at positions 3, 6, and 5 of the pyrazine ring, respectively, and an amine group at position 2.

Properties

IUPAC Name |

3-bromo-6-chloro-5-iodopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClIN3/c5-1-4(8)10-2(6)3(7)9-1/h(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQYTWWGBBHZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)I)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-5-iodopyrazin-2-amine typically involves multi-step reactions starting from 2-aminopyrazine. One common method includes the regioselective halogenation of 2-aminopyrazine using lithium iodide and Selectfluor in N,N-dimethylformamide (DMF) at 15°C for 3 hours. The mixture is then subjected to further reactions with copper(I) iodide and FSO2CF2CO2Me at 100°C for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar halogenation and purification steps as those used in laboratory synthesis. The process would be scaled up to accommodate larger quantities, with stringent control over reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-5-iodopyrazin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring or the attached halogens.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like DMF or DMSO and may require catalysts such as palladium or copper.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrazine derivatives, while oxidation reactions may produce pyrazine N-oxides.

Scientific Research Applications

3-Bromo-6-chloro-5-iodopyrazin-2-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-5-iodopyrazin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The halogen atoms may play a role in enhancing the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Key Characteristics:

- Purity: Typically available at 97% purity (commonly supplied by Shanghai Yuanye Bio-Technology) .

- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block for heterocyclic drug candidates .

- Availability : Commercial suppliers list it in stock with flexible quantities (e.g., 100 mg to 1 g) .

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on halogen substitution patterns, heterocyclic cores (pyrazine vs. pyridine), and functional group positioning. Data are compiled from synthesis protocols, structural databases, and reactivity studies.

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

Notes:

- Similarity Scores: Calculated using structural fingerprinting algorithms (e.g., Tanimoto coefficient). Higher scores (e.g., 0.96) indicate nearly identical cores with minor halogen variations .

- Core Impact : Pyrazine derivatives exhibit distinct electronic properties compared to pyridine analogs due to the presence of two nitrogen atoms in the ring, enhancing electrophilic substitution reactivity .

Biological Activity

3-Bromo-6-chloro-5-iodopyrazin-2-amine is a halogenated pyrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine, chlorine, and iodine substituents, which may influence its interaction with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

- Molecular Formula : C4H3BrClIN3

- CAS Number : 1251941-18-0

- IUPAC Name : this compound

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The halogen substituents can enhance the lipophilicity and electronic properties of the molecule, potentially increasing its binding affinity to target proteins.

Case Studies

- Antiviral Activity : In a study assessing the antiviral properties of related pyrazine derivatives, compounds with similar halogenation patterns exhibited significant inhibition of viral replication. The introduction of bulky groups was found to enhance activity, suggesting that this compound may exhibit similar effects against viral targets .

- Enzyme Inhibition : Another investigation focused on enzyme inhibition revealed that certain pyrazine derivatives could effectively inhibit key enzymes involved in metabolic pathways. The presence of halogens was correlated with increased enzyme binding affinity, indicating a potential for this compound to act as a competitive inhibitor in enzymatic reactions .

Research Findings

Research has highlighted several key findings regarding the biological activity of halogenated pyrazines:

- Increased Hydrophobicity : The presence of bromine and iodine increases the hydrophobic character of compounds, which can enhance membrane permeability and bioavailability.

- Selectivity : Some studies suggest that halogenated compounds can exhibit selective inhibition profiles, allowing for targeted therapeutic applications without affecting non-target enzymes or receptors.

- SAR Insights : Variations in the substituents at different positions on the pyrazine ring have been shown to drastically alter biological activity, emphasizing the importance of molecular design in developing effective therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.